molecular formula C10H8BrNO B6294408 5-(3-Bromo-4-methylphenyl)-1,3-oxazole CAS No. 2002122-53-2

5-(3-Bromo-4-methylphenyl)-1,3-oxazole

Cat. No.: B6294408
CAS No.: 2002122-53-2
M. Wt: 238.08 g/mol
InChI Key: QMNVHPHOCLCFQA-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-methylphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 3-bromo-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-4-methylbenzoyl chloride with an amine to form an amide intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(3-Bromo-4-methylphenyl)-1,3-oxazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-methylphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Bromo-4-methylphenyl)-1,2-oxazole: Similar structure but with a different position of the oxazole ring.

    5-(3-Bromo-4-methylphenyl)-1,3-thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

    5-(3-Bromo-4-methylphenyl)-1,3-imidazole: Contains two nitrogen atoms in the ring.

Uniqueness

5-(3-Bromo-4-methylphenyl)-1,3-oxazole is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(3-bromo-4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNVHPHOCLCFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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